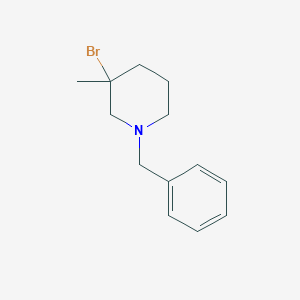

1-Benzyl-3-bromo-3-methylpiperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Benzyl-3-bromo-3-methylpiperidine is a useful research compound. Its molecular formula is C13H18BrN and its molecular weight is 268.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-Benzyl-3-bromo-3-methylpiperidine, and how do reaction conditions influence yield and purity?

The synthesis of brominated piperidine derivatives typically involves multi-step reactions, including alkylation, bromination, and protective group strategies. For example, benzyl-substituted piperidines are often synthesized via nucleophilic substitution or reductive amination. Key solvents like dichloromethane (DCM) or tetrahydrofuran (THF) and bases like triethylamine (TEA) are critical for optimizing reaction efficiency . Bromination at the 3-position may employ reagents such as N-bromosuccinimide (NBS) under controlled conditions to avoid over-bromination. Purification via column chromatography or recrystallization is essential to isolate high-purity products, with yields heavily dependent on temperature and stoichiometric ratios of reagents .

Q. How does the bromine substituent affect the compound’s reactivity in nucleophilic substitution reactions?

The bromine atom at the 3-position enhances electrophilicity, making the compound a strong candidate for SN2 reactions. This reactivity is leveraged in medicinal chemistry to introduce functional groups (e.g., amines, hydroxyls) for further derivatization. Comparative studies with non-brominated analogs show slower reaction kinetics in nucleophilic substitutions, highlighting bromine’s role as a leaving group . Solvent polarity and steric hindrance from the benzyl and methyl groups also influence reaction pathways, necessitating optimization of conditions like polar aprotic solvents (e.g., DMF) and elevated temperatures .

Advanced Research Questions

Q. What strategies are recommended for resolving conflicting data in stereochemical assignments of this compound derivatives?

Conflicting stereochemical data can arise from overlapping NMR signals or crystallographic ambiguities. To resolve this:

- X-ray crystallography : Provides definitive spatial arrangement of substituents .

- Chiral HPLC : Separates enantiomers using chiral stationary phases .

- Computational modeling : Density Functional Theory (DFT) calculations predict stable conformers and compare experimental vs. theoretical NMR chemical shifts .

For example, highlights the use of X-ray structures to confirm the (R,R) configuration in similar piperidine derivatives, while emphasizes integrating computational validation with experimental data.

Q. How can computational modeling be integrated with experimental data to predict the biological activity of this compound?

- Molecular docking : Screens potential binding affinities to targets like GPCRs or enzymes using software such as AutoDock Vina .

- MD simulations : Assess stability of ligand-receptor complexes over time .

- QSAR models : Correlate structural features (e.g., bromine’s electronegativity, benzyl group’s hydrophobicity) with bioactivity data from assays .

notes that virtual simulations reduce reliance on costly in vitro experiments, enabling rapid prioritization of derivatives for synthesis.

Q. What analytical techniques are most effective for characterizing the stability of this compound under varying pH and temperature conditions?

- HPLC-MS : Monitors degradation products and quantifies stability under accelerated conditions (e.g., 40°C/75% RH) .

- NMR spectroscopy : Detects structural changes (e.g., debromination or oxidation) in real-time .

- Thermogravimetric analysis (TGA) : Evaluates thermal decomposition profiles .

emphasizes the importance of controlled storage (dry, inert atmosphere) to prevent hydrolysis of the bromine substituent, while recommends stability-indicating HPLC methods validated under ICH guidelines.

Q. Methodological Considerations

- Contradiction analysis : When conflicting bioactivity data arise (e.g., varying IC50 values), cross-validate assays using orthogonal methods (e.g., SPR vs. fluorescence polarization) and replicate experiments under standardized conditions .

- Stereochemical control : Asymmetric synthesis techniques (e.g., chiral auxiliaries or catalysts) ensure enantiopure products, critical for avoiding off-target effects in pharmacological studies .

Properties

Molecular Formula |

C13H18BrN |

|---|---|

Molecular Weight |

268.19 g/mol |

IUPAC Name |

1-benzyl-3-bromo-3-methylpiperidine |

InChI |

InChI=1S/C13H18BrN/c1-13(14)8-5-9-15(11-13)10-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11H2,1H3 |

InChI Key |

CKMDFNQOKBENMO-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCN(C1)CC2=CC=CC=C2)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.